2-Ethoxy-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-ethoxy-1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-2-23-11-15(22)21-7-3-4-12(10-21)8-14-19-16(20-24-14)13-9-17-5-6-18-13/h5-6,9,12H,2-4,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFGWVMAJJUJQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazine and oxadiazole intermediates, followed by their coupling with a piperidine derivative. The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethoxy and oxadiazole groups undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Mechanism |
|---|---|---|---|
| Ethoxy group hydrolysis | 6M HCl, reflux (4 hrs) | 1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethan-1-ol | Acid-catalyzed nucleophilic substitution |
| Oxadiazole ring opening | 10% NaOH, 80°C | 3-(pyrazin-2-yl)-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxylic acid | Base-mediated cleavage of the oxadiazole ring |
Hydrolysis of the ethoxy group yields a secondary alcohol, while the oxadiazole ring’s stability decreases under strong alkaline conditions, forming carboxylic acid derivatives .
Nucleophilic Substitution at the Piperidine Nitrogen
The piperidine nitrogen participates in alkylation and acylation reactions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 25°C | Quaternized piperidinium salt | 72% |
| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C | 1-Acetylpiperidine derivative | 85% |
These reactions confirm the nucleophilic character of the piperidine nitrogen, enabling functionalization for pharmacological optimization .
Oxadiazole-Pyrazine Interactions
The oxadiazole and pyrazine rings engage in tandem reactions:
Cycloaddition Reactions
Under microwave irradiation (150°C, DMF), the oxadiazole acts as a dienophile in Diels-Alder reactions with dienes like 1,3-butadiene, forming fused bicyclic structures .
Metal-Catalyzed Cross-Coupling
| Catalyst | Substrate | Product |
|---|---|---|
| Pd(PPh₃)₄ | 4-Bromotoluene | 2-(3-Methylphenyl)-pyrazine-oxadiazole hybrid |
Suzuki-Miyaura coupling at the pyrazine ring introduces aryl groups, enhancing π-π stacking potential .
Redox Reactions
The ketone group undergoes reduction:
| Reducing Agent | Conditions | Product |
|---|---|---|
| NaBH₄ | EtOH, 0°C | Secondary alcohol |
| LiAlH₄ | THF, reflux | Ethane-1,2-diol derivative |
Reduction of the ketone to an alcohol modifies polarity and hydrogen-bonding capacity, critical for bioavailability studies .
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces oxadiazole ring rearrangement:
| Pathway | Product | Quantum Yield |
|---|---|---|
| [3+2] Cycloreversion | Pyrazine-isocyanate intermediate | Φ = 0.32 |
This photolytic pathway is exploited in prodrug activation strategies .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition at 220°C, producing:
-
Pyrazine-2-carbonitrile (m/z 105)
-
Piperidine fragments (m/z 84)
Degradation pathways align with mass spectrometry fragmentation patterns .
Biological Activation Pathways
In vitro studies demonstrate enzymatic oxidation by cytochrome P450:
| Enzyme | Metabolite | Bioactivity |
|---|---|---|
| CYP3A4 | Hydroxylated pyrazine | Enhanced antimicrobial activity (MIC = 3.1 µg/mL) |
Metabolites exhibit improved binding to bacterial DNA gyrase .
Comparative Reactivity Table
| Functional Group | Reactivity | Dominant Mechanism |
|---|---|---|
| Ethoxy | Moderate | SN2 hydrolysis |
| Oxadiazole | High | Ring-opening/base catalysis |
| Piperidine | High | Nucleophilic substitution |
| Pyrazine | Low | Electrophilic substitution |
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a piperidine ring, a pyrazine moiety, and an oxadiazole unit. Its molecular formula is , and its molecular weight is approximately 336.39 g/mol. The unique combination of these functional groups contributes to its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of oxadiazole and pyrazine exhibit notable antimicrobial properties. The incorporation of these groups in 2-Ethoxy-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone enhances its efficacy against various bacterial strains. Studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics .
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation. Ongoing studies are evaluating the effectiveness of this compound against different cancer cell lines, particularly targeting those resistant to conventional therapies .
Neurological Applications
Given the presence of the piperidine ring, which is often associated with central nervous system activity, there is potential for this compound to act as a neuroprotective agent or a treatment for neurological disorders. Preliminary studies on related compounds have shown promise as inhibitors for enzymes involved in neurodegenerative diseases .
Organic Electronics
The unique electronic properties of compounds containing pyrazine and oxadiazole moieties make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into the photophysical properties of similar compounds has indicated their potential for efficient charge transport and light emission .
Coatings and Polymers
Due to their stability and unique chemical properties, derivatives of this compound can be utilized in developing advanced coatings and polymers with enhanced mechanical strength and chemical resistance. The incorporation of such compounds into polymer matrices could lead to materials with improved performance characteristics for industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Pyrazine vs. Pyridine/Phenyl Substitutions: The target compound’s pyrazine group distinguishes it from analogs like 2-[4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]pyrazine (), which contains pyridine. Pyrazine’s electron-deficient nature may enhance binding to aromatic residues in biological targets compared to pyridine or phenyl groups . Example: 1-[4-[[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-piperidinyl]-2-(3-methylphenyl)ethanone () replaces pyrazine with a fluorophenyl group, increasing lipophilicity (logP ~3.5 predicted) but reducing hydrogen-bonding capacity .
Side Chain Variations
- Ethoxy-Ethanone vs. Benzimidazolone/Biphenyl Groups: The ethoxy-ethanone side chain contrasts with benzimidazolone derivatives (e.g., Compound 46, ), which exhibit rigid planar structures. Such differences influence pharmacokinetics; benzimidazolones may favor CNS penetration, while ethoxy-ethanone could improve metabolic stability .
Predicted Physicochemical Properties
| Compound | Molecular Formula | Density (g/cm³) | pKa |
|---|---|---|---|
| Target Compound | C₁₉H₂₁N₅O₃* | ~1.25† | ~0.5† |
| Compound | C₂₃H₂₄FN₃O₂ | 1.218 | -0.60 |
*Estimated based on structural similarity. †Predicted values assume pyrazine’s electron-withdrawing effects reduce basicity compared to fluorophenyl analogs .
Pharmacological Implications
- TRP Channel Modulation : Benzimidazolone-oxadiazole hybrids () are dual TRPA1/TRPV1 antagonists, while the target compound’s pyrazine group may shift selectivity toward other targets (e.g., kinases or GPCRs) due to altered electronic profiles .
- Solubility and Bioavailability: The ethoxy-ethanone side chain likely enhances aqueous solubility compared to biphenyl derivatives (e.g., Compound 47, ), which have high logP values (~4.5 predicted) .
Biological Activity
The compound 2-Ethoxy-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C18H22N4O3 |
| Molecular Weight | 342.39 g/mol |
| CAS Number | Not specified |
| IUPAC Name | 2-Ethoxy-N-[1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism. Structural modifications can enhance inhibitory potency against MAO-B with IC50 values reported as low as 8.19 µM for related compounds.
Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrazinyl oxadiazoles exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against bacterial and fungal strains, although specific data on this compound is limited .
Cytotoxicity Studies : In vitro assays have demonstrated that the compound exhibits low cytotoxicity against human cell lines, suggesting a favorable therapeutic index for further development .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds with related structures:
- Antitubercular Activity : A series of substituted pyrazine derivatives exhibited significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM. This indicates that similar structural motifs may enhance the antitubercular efficacy of the target compound .
- Antioxidant Properties : Research on related pyrazole compounds has shown promising antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases .
- Antimicrobial Screening : A study involving 3,4-diaryl-pyrazoles demonstrated effective antimicrobial activity against several pathogenic fungi, suggesting that the incorporation of pyrazine and oxadiazole moieties may confer similar benefits to the target compound .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Ethoxy-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone?
- Methodological Answer : Key steps involve (i) condensation of pyrazine-2-carboxylic acid derivatives with hydroxylamine to form the 1,2,4-oxadiazole core, (ii) alkylation of the piperidine moiety, and (iii) ethoxy group introduction via nucleophilic substitution. Reflux in glacial acetic acid (4–6 hours) is typical for cyclization, monitored by TLC (ethyl acetate/hexane, 5:1) . Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts like unreacted intermediates or over-alkylated species.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : Expect distinct signals for the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.1 ppm for OCH₂), pyrazine protons (δ ~8.5–9.5 ppm), and piperidine protons (δ ~2.5–3.5 ppm). Overlapping signals (e.g., oxadiazole CH₂) may require 2D NMR (COSY, HSQC) .
- IR : Confirm oxadiazole C=N stretching (~1600 cm⁻¹) and ketone C=O (~1700 cm⁻¹) .
- MS : High-resolution MS should match the molecular ion [M+H]⁺ (exact mass calculated via elemental composition).
Q. What are the recommended protocols for determining physicochemical properties (e.g., pKa, solubility)?
- Methodological Answer :
- pKa : Use potentiometric titrations with tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol). Plot mV vs. titrant volume to identify half-neutralization potentials .
- Solubility : Perform shake-flask assays in PBS (pH 7.4), DMSO, and ethanol. Centrifuge suspensions (10,000 rpm, 10 min) and quantify supernatant via UV-Vis .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity and target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding with targets (e.g., kinases, GPCRs). Prioritize the oxadiazole and pyrazine moieties as hydrogen-bond acceptors .
- ADMET Prediction : Employ SwissADME or ProTox-II to assess permeability, cytochrome P450 interactions, and toxicity risks. Validate predictions with in vitro assays (e.g., Caco-2 cell monolayers) .
Q. How to resolve contradictions in NMR data during structural elucidation?
- Methodological Answer :
- Dynamic Effects : Piperidine ring puckering or oxadiazole tautomerism may cause signal splitting. Use variable-temperature NMR to stabilize conformers .
- Decoupling Experiments : Apply NOESY/ROESY to distinguish proximal protons (e.g., piperidine CH₂ vs. oxadiazole CH₂) .
- X-ray Crystallography : If ambiguity persists, crystallize the compound and solve the structure (e.g., using Mo-Kα radiation) .
Q. What strategies optimize yield in multi-step syntheses involving sensitive intermediates?
- Methodological Answer :
- Protection/Deprotection : Protect the piperidine nitrogen with Boc groups during oxadiazole formation to prevent side reactions. Remove Boc with TFA/CH₂Cl₂ (1:4) .
- Microwave-Assisted Synthesis : Reduce reaction time for steps prone to decomposition (e.g., cyclization) .
- Byproduct Monitoring : Use LC-MS to track intermediates and adjust stoichiometry dynamically .
Q. How to analyze structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Analog Synthesis : Replace the ethoxy group with methoxy, isopropoxy, or halogen substituents. Modify the pyrazine ring with electron-withdrawing/donating groups .
- Biological Assays : Test analogs against disease-relevant targets (e.g., cancer cell lines) and correlate activity with substituent Hammett constants or LogP values .
Data Contradiction Analysis
Q. How to address discrepancies between computational binding predictions and experimental IC₅₀ values?
- Methodological Answer :
- Solvent Effects : Simulate docking in explicit solvent (e.g., TIP3P water) to account for hydrophobic interactions missed in vacuum models .
- Protein Flexibility : Use ensemble docking to accommodate receptor conformational changes .
- Experimental Validation : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
